Cas no 337535-94-1 (6-Bromo-N-methylpicolinamide)

6-Bromo-N-methylpicolinamide 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-N-methylpicolinamide
- 6-bromo-N-methylpyridine-2-carboxamide
- 6-bromo-N-methyl-2-pyridinecarboxamide
- CS-0212668
- DTXSID90622013
- LWRUIQMLRILQEJ-UHFFFAOYSA-N
- MB08958
- E87922
- 337535-94-1
- MFCD10699703
- SCHEMBL1094603
- BS-22362
- 6-bromopyridine-2-carboxylic acid methylamide
- AKOS015834713
-
- MDL: MFCD10699703
- インチ: InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
- InChIKey: LWRUIQMLRILQEJ-UHFFFAOYSA-N
- ほほえんだ: CNC(=O)C1=NC(=CC=C1)Br
計算された属性
- せいみつぶんしりょう: 213.97400
- どういたいしつりょう: 213.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 41.99000
- LogP: 1.59460
6-Bromo-N-methylpicolinamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-N-methylpicolinamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromo-N-methylpicolinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177360-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 1g |
$167 | 2022-06-11 | |
TRC | B685683-100mg |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 100mg |
$ 75.00 | 2023-04-18 | ||
abcr | AB273964-5 g |
6-Bromo-N-methylpicolinamide; 98% |
337535-94-1 | 5g |
€737.20 | 2022-09-01 | ||
TRC | B685683-250mg |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 250mg |
$ 144.00 | 2023-04-18 | ||
Fluorochem | 210902-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB273964-5g |
6-Bromo-N-methylpicolinamide, 98%; . |
337535-94-1 | 98% | 5g |
€790.00 | 2024-04-17 | |
A2B Chem LLC | AB49353-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 98% | 1g |
$142.00 | 2024-04-20 | |
1PlusChem | 1P0037UX-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 98% | 1g |
$150.00 | 2025-02-19 | |
TRC | B685683-1g |
6-Bromo-N-methylpicolinamide |
337535-94-1 | 1g |
$ 305.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283338-5g |
6-Bromo-N-methyl-2-pyridinecarboxamide |
337535-94-1 | 98% | 5g |
¥4521.00 | 2024-05-18 |
6-Bromo-N-methylpicolinamide 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
6-Bromo-N-methylpicolinamideに関する追加情報
6-Bromo-N-methylpicolinamide: A Comprehensive Overview
6-Bromo-N-methylpicolinamide, identified by the CAS number 337535-94-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. The name itself suggests its chemical composition, with "6-bromo" indicating the presence of a bromine atom at the sixth position of the picolinamide ring, and "N-methyl" signifying a methyl group attached to the nitrogen atom in the amide functional group.
The chemical structure of 6-Bromo-N-methylpicolinamide is characterized by a picolinamide framework, which is a derivative of picoline (a pyridine derivative). The substitution of bromine at the sixth position introduces unique electronic and steric properties to the molecule. This substitution pattern is crucial for understanding its reactivity and potential applications. The N-methyl group further modifies the electronic environment, enhancing certain properties such as stability and solubility.
Recent studies have explored the synthesis and characterization of 6-Bromo-N-methylpicolinamide. Researchers have employed various synthetic routes, including nucleophilic aromatic substitution and coupling reactions, to efficiently prepare this compound. These methods have been optimized to ensure high yields and purity, making it suitable for large-scale production. The compound's stability under different conditions has also been thoroughly investigated, revealing its resilience to thermal degradation and oxidative environments.
The application of 6-Bromo-N-methylpicolinamide spans across multiple domains. In materials science, it has been utilized as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored properties. Recent research highlights its role in enhancing the gas adsorption capabilities of MOFs, particularly for gases like carbon dioxide and methane.
In the field of agriculture, 6-Bromo-N-methylpicolinamide has shown promise as a component in agrochemicals. Its ability to act as a ligand in metal complexes has led to its use in developing efficient herbicides and fungicides. Studies indicate that these complexes exhibit improved bioavailability and reduced environmental toxicity compared to traditional agrochemicals.
The medical community has also taken notice of 6-Bromo-N-methylpicolinamide. Preclinical studies suggest that it may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. Its unique chemical structure allows for selective binding to biological targets, making it a valuable tool in drug design.
In conclusion, 6-Bromo-N-methylpicolinamide, with its distinctive chemical properties and versatile applications, continues to be a focal point in scientific research. As advancements in synthetic methods and material characterization techniques unfold, this compound is poised to play an even more significant role across diverse industries. Its potential contributions to fields ranging from materials science to medicine underscore its importance as a valuable chemical entity.
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